Higher Baseline Commercial Purity of 2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid Compared to the 2-Hydroxy and 2-Amino Analogs
The target compound is commercially available at a minimum purity of 98% (NLT 98%) , whereas the closest 2-hydroxy analog is typically supplied at 97% and the 2-amino analog at 95% . This purity advantage reduces the need for additional chromatographic purification before use in sensitive coupling reactions.
| Evidence Dimension | Commercial baseline purity |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (CAS 13008-17-8): 97%; 2-Amino-4-methylpyrimidine-5-carboxylic acid (CAS 769-51-7): 95% |
| Quantified Difference | 1–3 absolute percentage points higher for the target compound |
| Conditions | Vendor certificate-of-analysis specifications; purity determined by HPLC or equivalent |
Why This Matters
Higher initial purity translates directly into higher yields in subsequent synthetic steps and fewer purification cycles, reducing both time and solvent costs in a medicinal chemistry workflow.
